Product packaging for 4-Ethoxycarbonylaminoquinuclidine(Cat. No.:CAS No. 22766-66-1)

4-Ethoxycarbonylaminoquinuclidine

Cat. No.: B13939733
CAS No.: 22766-66-1
M. Wt: 198.26 g/mol
InChI Key: LKDVLJDYZFLOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxycarbonylaminoquinuclidine is a high-purity chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. The quinuclidine scaffold is a structurally rigid, bicyclic amine known for its significant role in pharmacology. This specific derivative, featuring an ethoxycarbonylamino (urethane) functional group, presents a versatile intermediate for the synthesis of more complex molecules. The quinuclidine core is a prominent feature in various biologically active compounds and is valued for its ability to serve as a bridged basic amine. Synthetic quinuclidine-based derivatives have demonstrated a wide spectrum of pharmacological activities in scientific research, including anticholinergic, antihistaminic, and antimalarial properties, often stemming from their interaction with enzymatic and receptor targets . The ethoxycarbonylamino group attached to this scaffold offers a handle for further chemical modification, making it a valuable precursor in the design and optimization of novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships or to develop potential inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), given the documented anticholinesterase activity of various quinuclidine derivatives . This product is intended for research purposes as a key synthetic intermediate or a standard for analytical work. This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O2 B13939733 4-Ethoxycarbonylaminoquinuclidine CAS No. 22766-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22766-66-1

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl N-(1-azabicyclo[2.2.2]octan-4-yl)carbamate

InChI

InChI=1S/C10H18N2O2/c1-2-14-9(13)11-10-3-6-12(7-4-10)8-5-10/h2-8H2,1H3,(H,11,13)

InChI Key

LKDVLJDYZFLOIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC12CCN(CC1)CC2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Ethoxycarbonylaminoquinuclidine

Retrosynthetic Analysis of the Quinuclidine (B89598) Core and the Ethoxycarbonylamino Moiety

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This approach is fundamental in devising logical and efficient routes for complex molecules like 4-ethoxycarbonylaminoquinuclidine.

The quinuclidine scaffold, a 1-azabicyclo[2.2.2]octane system, is a key structural motif in numerous natural products and synthetic molecules. chinesechemsoc.org Its rigid, three-dimensional structure presents a unique synthetic challenge. Retrosynthetic analysis of the quinuclidine core typically involves disconnections that break the bicyclic system down to a more manageable monosubstituted or disubstituted piperidine (B6355638) ring. researchgate.netnottingham.ac.uk

Key disconnection strategies include:

C-N Bond Disconnection: A primary strategy involves the disconnection of one of the C-N bonds within the bicyclic framework. This leads back to a 4-substituted piperidine derivative bearing a side chain suitable for a subsequent intramolecular cyclization. For instance, a 4-(2-haloethyl)piperidine derivative is a common precursor that can undergo an intramolecular SN2 reaction to form the quinuclidine ring. chinesechemsoc.org

C-C Bond Disconnection: Alternatively, a C-C bond disconnection can be envisioned. This might involve a retro-Dieckmann condensation or a similar cyclization reaction, starting from a suitably functionalized piperidine derivative.

The choice of disconnection is often guided by the availability of starting materials and the desired substitution pattern on the final quinuclidine ring. wikipedia.org

The ethoxycarbonylamino group (-NHCOOEt) is a carbamate (B1207046) functional group. Its introduction typically occurs at a late stage of the synthesis, often via functional group interconversion (FGI). ias.ac.in

Common retrosynthetic approaches for this moiety include:

From an Amine: The most direct precursor is 4-aminoquinuclidine. The ethoxycarbonylamino group can be formed by the reaction of the amine with ethyl chloroformate or a similar reagent. This is a standard method for converting amines to carbamates.

From a Carboxylic Acid: Quinuclidine-4-carboxylic acid is another key precursor. The carboxylic acid can be converted to the desired carbamate through a Curtius, Hofmann, or Schmidt rearrangement. These rearrangements involve the formation of an isocyanate intermediate from an acyl azide (B81097), amide, or carboxylic acid, respectively, which is then trapped by ethanol (B145695) to yield the ethyl carbamate.

From an Alcohol: While less direct, a 4-hydroxyquinuclidine precursor could be converted to the corresponding amine via a Mitsunobu reaction with a nitrogen nucleophile, followed by acylation.

The selection of the precursor dictates the specific reagents and reaction conditions needed for the successful installation of the ethoxycarbonylamino group. fiveable.me

Classical Synthetic Routes to this compound and its Precursors

The construction of this compound relies on established synthetic transformations, often involving multiple steps to build the complex architecture from simpler starting materials.

A comprehensive synthesis often begins with the construction of a substituted piperidine ring, which serves as the foundation for the quinuclidine core. nih.gov An illustrative pathway might involve:

Piperidine Ring Synthesis: Starting from a pyridine (B92270) derivative, catalytic hydrogenation can yield the corresponding piperidine. nih.gov Alternatively, various cyclization strategies can be employed to construct the piperidine ring itself. researchgate.net

Functionalization of the Piperidine Ring: The piperidine is then functionalized at the 4-position. This could involve the introduction of a cyano group or a carboxylic acid ester.

Elaboration of the Side Chain: The substituent at the 4-position is elongated to introduce a two-carbon chain, typically ending in a leaving group like a halide or a tosylate.

Intramolecular Cyclization: The molecule is then subjected to conditions that promote intramolecular cyclization to form the bicyclic quinuclidine ring system. nottingham.ac.uk

Functional Group Interconversion: Finally, the functional group at the 4-position is converted to the target ethoxycarbonylamino group, for example, by converting a carboxylic acid to an amine via a Curtius rearrangement, followed by reaction with ethyl chloroformate.

This multi-step approach allows for flexibility in introducing various substituents and for controlling the stereochemistry of the final product.

Functional group interconversion (FGI) is a critical tool in the synthesis of this compound, allowing for the transformation of one functional group into another. ub.eduyoutube.comimperial.ac.uk A key precursor, quinuclidine-4-carboxylic acid, can be leveraged to introduce the ethoxycarbonylamino group.

The conversion of a carboxylic acid to an ethyl carbamate is a well-established transformation that proceeds through an isocyanate intermediate. The Curtius rearrangement is a classic example:

Step Reaction Reagents Intermediate
1Acyl Azide FormationDiphenylphosphoryl azide (DPPA) or Sodium azide after conversion to acyl chlorideQuinuclidine-4-carbonyl azide
2Curtius RearrangementHeat (thermal rearrangement)4-Isocyanatoquinuclidine
3Carbamate FormationEthanol (EtOH)This compound

This sequence provides an efficient route from a stable carboxylic acid precursor to the desired carbamate product.

The formation of the quinuclidine ring is the cornerstone of the synthesis. Several cyclization strategies have been developed to construct this bicyclic system efficiently. nih.govresearchgate.net

Alkylation of Piperidine Derivatives Followed by Cyclization: This is one of the most traditional and widely used methods. chinesechemsoc.org It typically involves an N-protected 4-substituted piperidine. The substituent at the 4-position is a two-carbon chain with a terminal leaving group (e.g., -CH₂CH₂-LG, where LG is a halogen or sulfonate). After deprotection of the piperidine nitrogen, the internal nucleophilic nitrogen attacks the electrophilic carbon, displacing the leaving group in an intramolecular SN2 reaction to form the second ring of the quinuclidine structure. acs.org

Modified Meisenheimer Approach: The Meisenheimer rearrangement traditionally involves the chinesechemsoc.orgnih.gov-sigmatropic rearrangement of a tertiary amine N-oxide. Modified approaches can be adapted for ring formation. While direct application to quinuclidine synthesis is less common than alkylation methods, related concepts involving rearrangements of N-substituted piperidines can be employed to forge the bicyclic system.

Radical Cyclization: Modern synthetic methods include radical cyclization approaches. For example, a 1,7-diene can undergo a radical addition/cyclization reaction to form a trisubstituted piperidine, which can then be converted to a quinuclidine through an SN2-type cyclization. nih.govacs.org

Catalytic Asymmetric Dearomatization: Recent advances have demonstrated the use of iridium-catalyzed intramolecular allylic dearomatization reactions to construct chiral quinuclidine derivatives with high diastereo- and enantioselectivity. chinesechemsoc.org

These varied cyclization strategies highlight the versatility of synthetic chemistry in accessing the challenging quinuclidine scaffold.

Modern and Sustainable Synthetic Methodologies

Contemporary synthetic chemistry offers powerful tools for the construction of complex molecules like quinuclidine derivatives. These methods prioritize catalytic processes, stereocontrol, and process intensification technologies like flow chemistry to improve yields, reduce waste, and enhance safety.

Catalytic Approaches (e.g., Iridium-catalyzed allylic dearomatization for quinuclidine derivatives)

Catalytic methods are paramount in modern synthesis, and iridium-based catalysts have proven particularly effective for constructing the quinuclidine framework. A notable strategy is the iridium-catalyzed intramolecular asymmetric allylic dearomatization of heteroaromatic compounds such as pyridines and quinolines. chinesechemsoc.orgnih.gov This powerful transformation converts flat, aromatic precursors into complex, three-dimensional bridged cyclic systems in a single step.

The process typically involves an iridium catalyst, often generated in situ from a precursor like [Ir(cod)Cl]2, and a chiral ligand, such as the Feringa ligand. chinesechemsoc.org This catalytic system facilitates the cyclization of a substrate containing both a heteroaromatic ring (like pyridine) and an allylic group. The reaction proceeds with high levels of efficiency and control, offering several advantages:

High Yields: A broad range of quinuclidine derivatives can be obtained in good to excellent yields, often ranging from 68% to 99%. chinesechemsoc.orgnih.gov

Excellent Stereoselectivity: The use of chiral ligands enables precise control over the stereochemistry of the product, achieving high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). chinesechemsoc.org

Mild Conditions: These reactions are typically performed under mild conditions, which improves functional group tolerance and reduces energy consumption.

This dearomatization strategy represents a significant advance over classical methods, which may require harsh conditions or multiple steps to build the quinuclidine core.

Stereoselective Synthesis and Enantioselective Functionalization

The biological activity of chiral molecules like this compound is often dependent on their specific three-dimensional arrangement. Therefore, methods that control stereochemistry are of critical importance. Stereoselective synthesis aims to produce a single desired stereoisomer, maximizing therapeutic efficacy and minimizing potential off-target effects.

Enantioselective functionalization is achieved through several catalytic strategies:

Chiral Catalysts: As seen in iridium-catalyzed dearomatization, the combination of a transition metal with a chiral ligand is a primary strategy. The ligand creates a chiral environment around the metal center, directing the reaction to form one enantiomer preferentially over the other. chinesechemsoc.org The choice of ligand, such as Feringa-type or Me-THQphos, can be crucial for achieving high enantioselectivity with different substrates. chinesechemsoc.orgnih.gov

Tandem Reactions: Advanced protocols can combine multiple reactions in one pot. For instance, a tandem dearomatization/enantioselective allylic alkylation has been developed for pyridines. nih.gov This process first uses an iridium catalyst for dearomative hydrosilylation, creating an N-silyl enamine intermediate. This intermediate then acts as a nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation, allowing for the synthesis of highly enantioenriched C-3-substituted tetrahydropyridines, which are challenging to access otherwise. nih.gov

Reductive Cyclization: Stereoselective synthesis of related benzo[a]quinolizidines has been achieved through a sequence of catalytic reactions culminating in a palladium-catalyzed hydrogenation. This final step accomplishes three transformations in one pot: alkene reduction, deprotection, and intramolecular reductive amination, yielding the final tricycle as a single diastereomer. nih.gov

These methods provide access to highly functionalized, enantioenriched scaffolds that are precursors to or analogs of this compound.

Flow Chemistry Applications in Quinuclidine Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, is an increasingly important technology in pharmaceutical synthesis. rsc.org Its application to the synthesis of N-heterocycles, including the quinuclidine core, offers significant advantages over traditional batch processing. frontiersin.orgresearchgate.net

Key benefits of applying flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given moment, which drastically minimizes the risks associated with highly exothermic reactions or the use of toxic and potentially explosive reagents. rsc.orgresearchgate.net

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, leading to improved selectivity and reproducibility. rsc.org

Increased Efficiency and Scalability: Flow systems can be run for extended periods, enabling the production of kilogram quantities of material from a small reactor. rsc.org The automation of these systems allows for rapid reaction optimization and the telescoping of multiple reaction steps without isolating intermediates, saving time and resources. uc.pt

While specific literature on the flow synthesis of this compound is not detailed, the principles are widely applied to the synthesis of complex heterocyclic APIs. uc.pt For example, multi-step flow processes have been successfully used to synthesize pyrroles, indoles, and various six- and seven-membered heterocycles, demonstrating the technology's capability for constructing the core structures needed for complex targets. uc.ptrsc.org

Derivatization and Structural Modification Strategies for this compound

Once the core structure of this compound is synthesized, further derivatization can be performed to modulate its properties or to prepare analogs for structure-activity relationship (SAR) studies. These modifications can be targeted at the ethoxycarbonylamino side chain or at other positions on the quinuclidine ring.

Transformations at the Ethoxycarbonylamino Functionality

The ethoxycarbonylamino group (an ethyl carbamate) at the C4 position is a versatile handle for chemical modification. Standard organic transformations can be employed to convert it into a variety of other functional groups.

Starting Functional GroupTransformationResulting Functional GroupPotential Reagents
Ethoxycarbonylamino (-NHCOOEt)Hydrolysis (Deprotection)Primary Amine (-NH₂)Strong acid (e.g., HBr, HCl) or base (e.g., KOH)
Ethoxycarbonylamino (-NHCOOEt)ReductionN-Methyl Amine (-NHCH₃)Strong reducing agents (e.g., LiAlH₄)
Ethoxycarbonylamino (-NHCOOEt)Conversion to UreaSubstituted Urea (-NHCONH-R)Reaction of the primary amine (post-hydrolysis) with an isocyanate (R-NCO)
Ethoxycarbonylamino (-NHCOOEt)Conversion to SulfonamideSulfonamide (-NHSO₂-R)Reaction of the primary amine (post-hydrolysis) with a sulfonyl chloride (R-SO₂Cl)

Hydrolysis of the carbamate under acidic or basic conditions yields the parent 4-aminoquinuclidine, a key intermediate that can be further functionalized. For example, the resulting primary amine can be acylated to form amides, reductively aminated to form secondary or tertiary amines, or reacted with sulfonyl chlorides to produce sulfonamides. Reduction of the carbamate directly with a powerful hydride reagent like lithium aluminum hydride affords the corresponding N-methylaminoquinuclidine.

Functionalization of the Quinuclidine Ring System at other positions

Modifying the saturated hydrocarbon backbone of the quinuclidine ring is more challenging due to the presence of chemically inert C-H bonds. However, modern synthetic methods have enabled the direct functionalization of such bonds. rhhz.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for derivatizing complex molecules in an atom- and step-economical manner. rsc.orgscilit.com In the context of quinuclidine, these methods can introduce new functional groups at positions that are otherwise difficult to access.

Photoinduced Hydrogen-Atom-Transfer (HAT): Quinuclidine itself can act as a hydrogen-atom-transfer catalyst in photoinduced reactions to functionalize other molecules. rhhz.net Conversely, similar principles can be applied to functionalize the quinuclidine ring itself. By using a suitable HAT catalyst and a photoredox system, it is possible to abstract a hydrogen atom from the quinuclidine skeleton, generating a radical intermediate that can then be trapped by a variety of reagents to form new C-C or C-heteroatom bonds. rhhz.net

Directed C-H Functionalization: While challenging on the saturated quinuclidine ring, related heterocyclic systems like quinolines are readily functionalized using directing groups. nih.govmdpi.com A functional group on the molecule can coordinate to a transition metal catalyst and direct it to activate a specific, nearby C-H bond. While less common for saturated aza-bicycles, the development of new catalysts and directing group strategies could enable the selective functionalization of the quinuclidine ring in the future.

These advanced strategies provide pathways to novel analogs of this compound with diverse substitution patterns on the core ring system, expanding the accessible chemical space for drug discovery programs.

Preparation of Advanced Intermediates for Complex Molecule Synthesis

The strategic importance of this compound as a building block in the synthesis of more complex molecules is an area of growing interest in medicinal and synthetic chemistry. While detailed, publicly available research specifically documenting the direct use of this compound as a starting material for advanced intermediates is limited, its structural motifs suggest a high potential for such applications. The quinuclidine core is a key feature in a variety of biologically active compounds, and the protected amine functionality at the 4-position offers a versatile handle for further chemical modifications.

The general strategy for utilizing this compound would likely involve the deprotection of the carbamate to reveal the free amine, 4-aminoquinuclidine. This primary amine can then serve as a nucleophile in a variety of bond-forming reactions to construct more elaborate molecular architectures.

Hypothetical Synthetic Strategies:

One can envision several pathways where this compound could serve as a crucial intermediate. For instance, after deprotection, the resulting 4-aminoquinuclidine could undergo:

Amide Coupling Reactions: The primary amine could be coupled with a variety of carboxylic acids to introduce new side chains and functional groups. This is a common strategy for building diversity in drug discovery programs.

Reductive Amination: Reaction with aldehydes or ketones would yield imines, which upon reduction, would lead to secondary or tertiary amines, respectively. This allows for the introduction of a wide range of substituents at the 4-position.

Nucleophilic Aromatic Substitution (SNAr): The amine could displace a leaving group on an electron-deficient aromatic or heteroaromatic ring, a key reaction in the synthesis of many pharmaceuticals.

While specific examples for this compound are not readily found in the literature, the synthesis of related functionalized quinuclidines provides a blueprint for its potential applications. For example, the synthesis of various 4-aminoquinoline (B48711) derivatives often involves the reaction of a 4-chloroquinoline (B167314) with an appropriate amine. nih.gov This highlights the utility of amino-functionalized scaffolds in building complex heterocyclic systems.

The synthesis of functionalized quinolines from amino acids further underscores the importance of amino groups in the construction of complex heterocyclic frameworks. nih.gov Although not directly involving quinuclidine, these methods demonstrate the broad applicability of amino-functionalized building blocks in organic synthesis.

The following table outlines a hypothetical reaction scheme for the use of this compound in the synthesis of an advanced intermediate, based on common synthetic transformations.

Reaction Step Reactants Reagents and Conditions Product Hypothetical Yield (%)
1. DeprotectionThis compoundAcid or Base Hydrolysis (e.g., HCl or NaOH)4-Aminoquinuclidine>90
2. Amide Coupling4-Aminoquinuclidine, Carboxylic Acid (R-COOH)Coupling agents (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF)N-(quinuclidin-4-yl)amide derivative70-95
3. Reductive Amination4-Aminoquinuclidine, Aldehyde (R-CHO)Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., DCE)4-(Alkylamino)quinuclidine derivative60-90

This table is a representation of potential synthetic routes and does not reflect data from published research on this compound.

The development of synthetic routes utilizing versatile building blocks like this compound is crucial for the efficient construction of novel and complex molecules with potential therapeutic applications. Further research into the reactivity and synthetic utility of this compound is warranted to fully explore its potential in drug discovery and development.

Mechanistic Investigations and Reaction Pathways Involving 4 Ethoxycarbonylaminoquinuclidine

Elucidation of Reaction Mechanisms in the Synthesis of 4-Ethoxycarbonylaminoquinuclidine

The synthesis of this compound would likely proceed from 4-aminoquinuclidine and an ethoxycarbonylating agent, such as ethyl chloroformate. The reaction is a nucleophilic acyl substitution at the carbonyl carbon of the chloroformate by the primary amine of 4-aminoquinuclidine.

The plausible mechanism involves the lone pair of the nitrogen atom in 4-aminoquinuclidine attacking the electrophilic carbonyl carbon of ethyl chloroformate. This would form a tetrahedral intermediate. The subsequent collapse of this intermediate would involve the expulsion of the chloride ion as a leaving group, resulting in the formation of the N-C(O) bond of the carbamate (B1207046) and generating hydrogen chloride as a byproduct. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl formed.

Kinetic and Thermodynamic Parameters of Key Synthetic Steps

Specific kinetic and thermodynamic parameters for the synthesis of this compound have not been reported in the scientific literature. Generally, the acylation of amines is a rapid and exothermic process. The reaction rate would be influenced by factors such as the concentration of reactants, the solvent polarity, and the temperature. The thermodynamic favorability is driven by the formation of the stable carbamate linkage and the neutralization of the HCl byproduct by a base.

A hypothetical reaction energy profile would show an initial activation energy barrier to reach the transition state for the formation of the tetrahedral intermediate, followed by a lower energy state for the intermediate itself. A second, smaller activation barrier would be associated with the collapse of the intermediate to form the final product.

Table 3.1.1: Hypothetical Thermodynamic Parameters for the Synthesis of this compound

ParameterHypothetical Value RangeInfluencing Factors
ΔH (Enthalpy) Negative (Exothermic)Bond energies of reactants and products.
ΔS (Entropy) Near zero or slightly negativeCombination of two molecules into one, but release of a small molecule (HCl).
ΔG (Gibbs Free Energy) Negative (Spontaneous)Driven by the negative enthalpy change.

Note: This table is based on general principles of similar reactions and does not represent experimentally determined data for this compound.

Identification and Characterization of Reaction Intermediates

The primary reaction intermediate in the proposed synthesis of this compound is a tetrahedral intermediate. This species would have a central carbon atom bonded to the quinuclidine (B89598) nitrogen, the ethoxy group, an oxygen anion, and a chlorine atom. Due to their high reactivity and short lifetimes, such intermediates are typically not isolated but are inferred from mechanistic studies or detected using specialized spectroscopic techniques under specific conditions (e.g., low-temperature NMR). No specific studies have been published that identify or characterize this intermediate for the synthesis of this compound.

Transition State Analysis and Energetic Profiling

A detailed transition state analysis for the synthesis of this compound is not available in the literature. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the reaction pathway and calculate the geometries and energies of the transition states. ucsb.edu Such calculations would provide insights into the activation energy barriers for the formation and collapse of the tetrahedral intermediate. The transition state for the initial nucleophilic attack would involve the partial formation of the N-C bond and partial breaking of the C=O double bond.

Role of this compound as a Reactant, Ligand, or Intermediate in Further Transformations

The chemical structure of this compound, featuring a quinuclidine core and a carbamate group, suggests several potential roles in further chemical transformations.

As a Reactant: The carbamate group can undergo hydrolysis under acidic or basic conditions to regenerate 4-aminoquinuclidine. The nitrogen atom of the quinuclidine is a tertiary amine and can act as a base or a nucleophile.

As a Ligand: The nitrogen atom of the quinuclidine moiety can coordinate to metal centers, allowing this compound to act as a ligand in coordination chemistry and catalysis. The presence of the ethoxycarbonylamino group could influence the electronic properties and steric bulk of the resulting metal complex.

As an Intermediate: It is conceivable that this compound could be an intermediate in a multi-step synthesis, where the ethoxycarbonyl group serves as a protecting group for the 4-amino functionality of the quinuclidine ring. This protecting group could be removed at a later stage to allow for further reactions at the amino group.

Mechanistic Studies of this compound in Catalytic Cycles

There are no published studies detailing the use or mechanistic investigation of this compound within a catalytic cycle. In principle, its quinuclidine nitrogen could participate in catalysis as a Lewis base or as part of a larger catalytic scaffold.

Theoretical and Computational Studies of 4 Ethoxycarbonylaminoquinuclidine

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions catalyzed by quinuclidine (B89598) and its derivatives. mdpi.com These studies provide detailed information on reaction thermodynamics and kinetics, helping to understand catalytic activity and selectivity. mdpi.com

Quinuclidine derivatives are well-known for their role as catalysts, particularly in promoting reactions through hydrogen-atom-transfer (HAT) and as Lewis bases. ccspublishing.org.cndcu.ie In photoinduced reactions, for instance, the quinuclidine radical cation is capable of selectively abstracting hydridic C-H bonds. ccspublishing.org.cn Computational models have been instrumental in understanding the mechanics of these processes. For example, studies have revealed that the stability of nitrogen radicals formed from protected amine precursors can significantly influence reactivity, a factor that can be computationally modeled. ccspublishing.org.cn

A plausible mechanism often involves the formation of an electron-donor-acceptor (EDA) complex, which, under visible light, undergoes a single-electron transfer (SET) to generate a quinuclidine derivative radical cation and a corresponding radical intermediate. ccspublishing.org.cn This pathway is a common feature in the functionalization of a wide array of compounds, including amines, ethers, and adamantanes. ccspublishing.org.cn

The Morita-Baylis-Hillman (MBH) reaction is another area where quinuclidine-based catalysts are employed. Computational re-evaluations of the MBH mechanism using methods like the M06-2X functional have provided results consistent with experimental evidence, such as reaction order and autocatalysis. dcu.ie These models help to visualize the role of the catalyst in the carbon-carbon bond-forming process between an aldehyde and an activated alkene. dcu.ie

Furthermore, computational design has been used to predict and enhance the catalytic activity of quinuclidine-based ligands in processes like Atom Transfer Radical Polymerization (ATRP). By leveraging the sterically unhindered yet electron-rich nature of the bridgehead nitrogen in the quinuclidine system, researchers have computationally designed novel ligands with significantly enhanced activity. anu.edu.au DFT calculations predicted that a quinuclidine derivative of Me6TREN could exhibit a reaction rate 350 times faster than the parent catalyst. anu.edu.au

Table 1: Computational Methods in Quinuclidine Derivative Catalysis

Computational Method Application Area Key Insights Reference
Density Functional Theory (DFT) Reaction Mechanism Elucidation Provides Gibbs free energy of intermediates, transition state energies, and reaction kinetics. mdpi.com
M06-2X Functional Morita-Baylis-Hillman Reaction Confirms experimental kinetic evidence and supports proposed mechanisms involving proton transfer. dcu.ie
ωB97XD/Def2TZVP ATRP Catalyst Design Predicts enhanced catalytic activity by modifying ligand structure; correlates HOMO energy with oxidation potential. anu.edu.au
CI-NEB/DIMER Method Transition State Searching Provides a method to find the minimum energy pathway and transition state energy for catalytic reactions. mdpi.com

Ligand-Binding and Supramolecular Interaction Modeling (Non-biological context)

The rigid structure of the quinuclidine scaffold makes it an excellent building block, or tecton, for designing molecules with specific recognition properties in supramolecular chemistry. nih.gov Computational modeling is essential for understanding the non-covalent interactions that govern the formation of these complex assemblies. While direct non-biological ligand-binding studies on 4-ethoxycarbonylaminoquinuclidine are scarce, research on related structures provides a framework for its potential behavior.

Computational research into ligand-receptor binding modes often involves homology modeling, molecular docking, and molecular dynamics (MD) simulations to identify key amino acid residues and the nature of the interactions mediating selective binding. researchgate.netbohrium.commdpi.com Although these studies are often in a biological context, the principles and methods are directly applicable to non-biological host-guest systems. For instance, in studies of quinuclidine-triazole derivatives, molecular docking and MD simulations have been used to understand stereoselective binding, revealing that specific non-conserved residues in a binding pocket can be key determinants for selectivity through interactions like salt bridges. bohrium.commdpi.com

In a non-biological context, these interactions could involve binding to synthetic receptors, cyclodextrins, or forming part of larger self-assembled structures. researchgate.net DFT calculations can be used to study the interconversion of atropisomers in fused quinuclidine systems, providing insight into the energy barriers of these processes. acs.org

The study of supramolecular interactions is not limited to host-guest binding. The self-assembly of molecules into larger, ordered structures is governed by a network of weak interactions, such as π–π stacking and hydrogen bonds. nih.govnih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. nih.gov For related heterocyclic systems like quinolines, computational studies have shown how substituents can dramatically affect the molecular geometry and, consequently, the resulting supramolecular architecture, leading to structures like hydrogen-bonded triple helices or π–π stacked infinite chains. nih.gov It is plausible that the ethoxycarbonylamino group on the quinuclidine scaffold could similarly direct supramolecular assembly through hydrogen bonding.

Table 2: Key Supramolecular Interactions Modeled in Quinuclidine-Related Systems

Interaction Type Modeling Technique System Key Findings Reference
Cation-π / Hydrogen Bond Molecular Docking / MD Simulations Quinuclidine-triazoles with nAChR models Identifies key residues and interactions (e.g., salt bridges with Asp residues) responsible for binding selectivity. bohrium.commdpi.com
π–π Stacking / Hydrogen Bonds X-ray Crystallography / Hirshfeld Surface Analysis Styryl quinoline (B57606) derivatives Substituents control planarity and dictate supramolecular structures like helices and stacked chains. nih.gov
Atropisomer Interconversion DFT Calculations / NMR Fused tricyclic quinuclidine salts Calculated an interconversion barrier of ca. 15 kcal/mol for atropisomers. acs.org
Host-Guest Complexation Molecular Docking / ¹H NMR Dihydroquercetin with β-Cyclodextrin Revealed energetically favorable conformations and hydrogen bonding within the inclusion complex. researchgate.net

Applications of 4 Ethoxycarbonylaminoquinuclidine in Advanced Chemical Research

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

The inherent structural features of 4-ethoxycarbonylaminoquinuclidine make it a valuable starting material or intermediate in the synthesis of more complex molecular architectures. The quinuclidine (B89598) core provides a rigid framework, while the ethoxycarbonylamino group at the 4-position offers a reactive handle for further chemical transformations.

Construction of Complex Polycyclic Systems

The synthesis of polycyclic alkaloids, many of which possess significant biological activity, often relies on the strategic use of pre-functionalized building blocks to construct intricate ring systems. nih.gov While direct examples detailing the use of this compound in the total synthesis of specific polycyclic natural products are not extensively documented in publicly available research, its potential is evident. The quinuclidine moiety itself is a key structural component in a variety of alkaloids. nih.gov The presence of the ethoxycarbonylamino group allows for its conversion into other functional groups, such as amines or amides, which can then participate in cyclization reactions to form additional rings fused to the quinuclidine core. This strategic functionalization is a cornerstone of modern synthetic strategies for creating novel polycyclic systems. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science, representing a significant portion of FDA-approved drugs and functional organic materials. nih.govnih.govencyclopedia.pub The development of efficient methods for their synthesis is a continuous focus of chemical research. researchgate.net Quinuclidine derivatives, in general, serve as important scaffolds in the design of new therapeutic agents. nih.govnih.gov

The this compound molecule contains two key nitrogen atoms: the bridgehead nitrogen of the quinuclidine cage and the nitrogen of the carbamate (B1207046) group. This dual-nitrogen character, combined with the reactivity of the carbamate, makes it a plausible precursor for the synthesis of more elaborate nitrogen-containing heterocyclic systems. For instance, the carbamate can be hydrolyzed to the corresponding amine, which can then be used as a nucleophile in reactions to build new heterocyclic rings. While specific, published examples of this compound being used as a direct precursor for other nitrogenous heterocycles are limited, the fundamental reactivity of its functional groups aligns with established synthetic routes in heterocyclic chemistry. openmedicinalchemistryjournal.com

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org These interactions are the basis of molecular recognition and self-assembly processes, which are fundamental to many biological systems and advanced materials. nih.govthno.org

Development of Molecular Receptors and Recognition Elements

Molecular receptors are host molecules designed to selectively bind to specific guest molecules. nih.gov The design of such receptors often involves creating a cavity or binding site with a shape and electronic properties complementary to the intended guest. The rigid and well-defined three-dimensional structure of the quinuclidine cage in this compound makes it an interesting candidate for incorporation into larger host molecules.

While there is no direct literature evidence of this compound itself acting as a molecular receptor, its structural motifs are relevant. For example, quinuclidine-based structures have been explored as components of ligands for various receptors. nih.govnih.gov The carbamate functionality could be modified to introduce specific recognition sites, such as hydrogen bond donors or acceptors, to enhance binding affinity and selectivity for particular guest molecules. nih.gov The study of alkaloid-hosting systems, which includes molecules with structural similarities to the quinuclidine core, is an active area of research. researchgate.net

Self-Assembly Processes Involving this compound

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.govnih.gov This phenomenon is critical in the formation of biological membranes, protein folding, and the creation of novel nanomaterials.

Application in Catalysis

Catalysis is a fundamental pillar of modern chemistry, enabling the efficient and selective synthesis of a vast array of chemical products. nih.govmdpi.comnih.govresearchgate.net The development of new catalysts, including organocatalysts and metal-based catalysts, is a highly active area of research.

A search of the current scientific literature does not reveal any specific applications of this compound as a catalyst. The quinuclidine scaffold is known to be a component of some chiral catalysts and ligands due to its rigid structure, which can create a well-defined chiral environment around a catalytic center. However, for this compound to function as a catalyst itself, it would likely require modification to introduce a catalytically active site. The basicity of the bridgehead nitrogen in the quinuclidine core is a notable feature, but its direct role in promoting catalytic reactions has not been reported for this specific compound.

As a Chiral Ligand or Organocatalyst Component in Asymmetric Catalysis

The quinuclidine scaffold is a well-established "privileged" structure in the realm of asymmetric catalysis. Its rigid conformational nature provides a well-defined steric environment, which is crucial for inducing stereoselectivity in chemical reactions. Quinuclidine derivatives, particularly those derived from cinchona alkaloids, have been successfully employed as ligands and organocatalysts in a multitude of asymmetric transformations. chinesechemsoc.org

The introduction of an ethoxycarbonylamino group at the 4-position of the quinuclidine ring, as in this compound, offers a key site for modification and interaction. This functional group can act as a hydrogen bond donor, a feature known to be beneficial in organizing transition states and enhancing enantioselectivity in certain catalytic cycles.

Potential Applications in Asymmetric Catalysis:

Catalytic ReactionPotential Role of this compoundExpected Outcome
Asymmetric Aldol ReactionsComponent of a chiral ligand for metal-catalyzed reactions or as a base catalyst itself.Enantioselective formation of β-hydroxy carbonyl compounds.
Asymmetric Michael AdditionsThe quinuclidine nitrogen can act as a Lewis base to activate substrates, while the carbamate can provide secondary interactions.High stereoselectivity in the conjugate addition of nucleophiles to α,β-unsaturated systems.
Asymmetric HydrogenationAs a chiral ligand for transition metals like iridium or rhodium. chinesechemsoc.orgProduction of enantioenriched products from prochiral olefins or ketones.

The synthesis of chiral ligands derived from this compound could involve N-alkylation or acylation to introduce further coordinating groups, thereby creating a bidentate or tridentate ligand environment. The modular nature of this compound allows for systematic tuning of the steric and electronic properties of the resulting catalyst system.

Facilitation of Specific Organic Transformations

Beyond asymmetric catalysis, the basic nitrogen atom and the functional handle of this compound make it a promising candidate for facilitating a range of organic transformations. The quinuclidine moiety is known to be a potent hydrogen-atom-transfer (HAT) catalyst under photoredox conditions. bohrium.comrhhz.net

Examples of Facilitated Organic Transformations:

TransformationRole of this compound
Baylis-Hillman ReactionThe nucleophilic quinuclidine nitrogen can act as the catalyst to initiate the reaction between an aldehyde and an activated alkene. acs.org
C-H FunctionalizationAs a HAT catalyst, it could enable the direct functionalization of otherwise inert C-H bonds. bohrium.comrhhz.net
Halogenation ReactionsThe basic nitrogen can serve as a scavenger for acidic byproducts, driving the reaction to completion.

The ethoxycarbonylamino group can also influence the reactivity and selectivity of these transformations through non-covalent interactions or by serving as a directing group.

Development of Chemical Probes and Tools for Fundamental Chemical Investigations (Non-biological, non-therapeutic)

Chemical probes are indispensable tools for elucidating reaction mechanisms and understanding complex chemical systems. The defined structure of this compound makes it an attractive scaffold for the design of novel chemical probes for non-biological investigations. For instance, by attaching a reporter group (e.g., a fluorophore or a spin label) to the ethoxycarbonylamino moiety, one could create a probe to study the local environment of a catalytic reaction or the binding interactions within a supramolecular assembly.

The quinuclidine core itself can be a sensitive reporter of its environment due to its rigid structure. Changes in the chemical shift of the bridgehead proton in NMR spectroscopy, for example, can provide valuable information about intermolecular interactions.

Integration into Materials Science Research

The incorporation of specific molecular motifs into polymers and other materials can imbue them with unique and desirable properties. The quinuclidine unit, with its inherent basicity and rigid structure, is a compelling building block for functional materials. Research has demonstrated the synthesis of quinuclidine-immobilized porous polymeric microparticles for catalytic applications. acs.org

This compound, with its reactive carbamate group, presents opportunities for integration into novel polymers or frameworks. This could be achieved through several strategies:

As a Monomer: The ethoxycarbonylamino group could be modified to contain a polymerizable unit, such as a vinyl or acryloyl group, allowing it to be incorporated as a monomer in polymerization reactions.

As a Structural Unit: The compound could be used as a cross-linking agent or as a pendant group on a polymer backbone, introducing the basic and rigid quinuclidine moiety into the material.

The resulting materials could find applications as:

Polymer-Supported Catalysts: Immobilizing the catalytically active quinuclidine unit onto a polymer support facilitates catalyst recovery and reuse, a key principle of green chemistry. acs.org

Gas-Sorption Materials: The porous nature of frameworks incorporating this rigid bicyclic amine could be explored for the selective capture of acidic gases like CO2.

Smart Materials: The basicity of the quinuclidine nitrogen could be exploited to create pH-responsive materials that change their properties (e.g., swelling, solubility) in response to changes in acidity.

Advanced Analytical Methodologies for Research Level Characterization of 4 Ethoxycarbonylaminoquinuclidine

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 4-ethoxycarbonylaminoquinuclidine, offering precise mass determination and detailed fragmentation analysis. nih.govpnnl.gov This capability is crucial for confirming the elemental composition of the molecule and for elucidating its structure.

In a typical analysis, the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with high accuracy. This allows for the calculation of the exact molecular weight, which can then be compared to the theoretical mass to confirm the chemical formula. The high resolving power of modern instruments is essential to differentiate between compounds with very similar masses. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural insights. youtube.commdpi.com The parent ion of this compound is subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. youtube.comyoutube.com By analyzing the m/z values of these fragments, researchers can piece together the molecule's structure. Common fragmentation patterns for similar compounds often involve the loss of specific functional groups, which can be predicted and identified. youtube.comnih.gov

Table 1: Illustrative HRMS Fragmentation Data for a Quinuclidine (B89598) Derivative

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
213.1603184.1441C2H5 (Ethyl group)
213.1603140.1280C2H5O2 (Ethoxycarbonyl group)
213.1603112.1121C4H9N2 (Amino-quinuclidine core)
213.160383.0862C7H12N (Quinuclidine ring fragment)

This table is for illustrative purposes and actual fragmentation may vary.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. youtube.comyoutube.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map out the connectivity of atoms within the molecule. nih.govyoutube.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide a wealth of information by correlating different nuclei within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons. columbia.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is vital for determining the stereochemistry and conformation of the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 4-Substituted Quinuclidine Analog

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
C2/C647.53.10m
C3/C525.81.85m
C452.13.90m
C7/C825.81.95m
C=O156.2--
O-CH₂61.54.10q
O-CH₂-CH₃14.31.25t

This table presents typical chemical shift ranges and is for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Solid-State NMR for Crystalline Forms

For studying this compound in its crystalline state, solid-state NMR (ssNMR) is a powerful technique. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out certain interactions, ssNMR provides information about the local environment and packing of molecules in the solid phase. nih.gov This can be particularly useful for identifying different polymorphic forms, which may have distinct physical properties.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.govnih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice are determined. nih.govnih.gov

This technique provides unambiguous information about bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the individual molecules pack together in the crystal, including intermolecular interactions like hydrogen bonding and van der Waals forces. nih.gov This information is invaluable for understanding the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Since this compound is a chiral molecule, possessing a stereocenter, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate and quantify these enantiomers. nih.govnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govmdpi.com

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation (resolution). nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantiomeric separation of a wide range of chiral compounds. nih.govresearchgate.net The development of a robust chiral HPLC method is crucial for both analytical-scale purity checks and for preparative-scale isolation of the individual enantiomers for further study. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net It is a cornerstone for the analysis of volatile and semi-volatile organic compounds. The fundamental principle of GC involves vaporizing a sample and separating its components as they travel through a capillary column, driven by an inert carrier gas. researchgate.net Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. researchgate.net

For a compound like this compound, direct analysis by GC-MS can be challenging due to its polarity and potentially limited volatility, which could lead to poor chromatographic peak shape and thermal degradation in the injector port. To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. A common strategy involves the silylation of active hydrogen atoms, such as the one on the carbamate (B1207046) nitrogen, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the polar N-H proton with a nonpolar trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility.

Once derivatized, the sample is injected into the GC. The derivatized this compound is separated from other components in the mixture based on its boiling point and affinity for the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer's ion source. Typically, using Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to fragment in a reproducible manner. The resulting positively charged fragments are separated by the mass analyzer according to their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint. This spectrum is then compared against spectral libraries for identification. researchgate.net

Key diagnostic fragments for the TMS-derivative of this compound would include the molecular ion peak (M+•) and characteristic fragments resulting from the cleavage of the quinuclidine ring, the ethoxycarbonyl group, and the TMS group.

Table 1: Hypothetical GC-MS Fragmentation Data for Trimethylsilyl-derivatized this compound.
Fragment DescriptionPlausible Structure of FragmentHypothetical m/zSignificance
Molecular Ion (M+•) of TMS-derivative[C14H28N2O2Si]+•284Confirms the molecular weight of the derivatized analyte.
Loss of methyl group from TMS[M - CH3]+269Characteristic fragmentation of TMS derivatives.
Loss of ethoxy group[M - OC2H5]+239Indicates the presence of the ethoxycarbonyl moiety.
Quinuclidine ring fragment[C7H13N]+•111A key fragment indicating the core quinuclidine structure.
Trimethylsilyl cation[Si(CH3)3]+73Confirms successful silylation of the molecule.

Future Directions and Emerging Research Avenues for 4 Ethoxycarbonylaminoquinuclidine

Exploration of Novel Synthetic Pathways and Process Intensification

The development of efficient and sustainable synthetic routes to 4-ethoxycarbonylaminoquinuclidine is paramount for its broader application. Current research into related compounds, such as quinolines and other functionalized quinuclidines, highlights several promising areas for exploration.

Novel Synthetic Strategies:

While classical approaches to quinuclidine (B89598) synthesis exist, future research could focus on more innovative and efficient methods. A diastereoselective radical cyclization approach has been successfully applied to the synthesis of substituted quinuclidines, offering a concise and flexible route that could be adapted for this compound. acs.org This method involves a phosphorus hydride mediated radical addition/cyclization of a 1,7-diene to create the core piperidine (B6355638) structure, which is then cyclized to form the quinuclidine ring. acs.org Furthermore, novel metal-free domino processes, which have been used to create polysubstituted quinolines, could inspire new synthetic designs for the quinuclidine framework. nih.gov

Process Intensification with Flow Chemistry:

Flow chemistry presents a significant opportunity for the process intensification of this compound synthesis. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. youtube.com The continuous nature of flow synthesis allows for the seamless integration of reaction and purification steps, potentially reducing manufacturing costs and environmental impact. dtu.dk Automated flow synthesis systems can accelerate reaction optimization and the generation of compound libraries for screening purposes. dtu.dk For instance, the synthesis of quinones has been successfully automated using flow chemistry, demonstrating the potential for this technology in producing complex heterocyclic compounds. dtu.dk

Biocatalysis for Greener Synthesis:

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. jddhs.commdpi.com Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, reducing the need for protecting groups and minimizing waste. jddhs.commdpi.com The application of biocatalysis in the synthesis of chiral amine-containing pharmaceuticals is well-established and could be leveraged for the production of enantiomerically pure 4-aminoquinuclidine derivatives, which could then be functionalized to yield this compound. mdpi.comresearchgate.netnih.gov For example, biocatalytic hydrogenation has been used in a continuous flow reactor for the synthesis of (3R)-quinuclidinol, highlighting the potential for combining these green technologies. researchgate.net

A comparison of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Approach Potential Advantages Potential Challenges
Novel Synthetic Pathways (e.g., Radical Cyclization) High diastereoselectivity, flexibility in introducing substituents. acs.org May require specialized starting materials and reagents.
Process Intensification (Flow Chemistry) Improved process control, enhanced safety, potential for automation and scalability. youtube.com Initial setup costs can be high.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. jddhs.commdpi.com Enzyme stability and availability can be limiting factors.

Investigation of Unprecedented Reactivity and Transformations

The unique structural and electronic properties of the quinuclidine cage, coupled with the ethoxycarbonylamino substituent, suggest a rich and largely unexplored reactivity profile for this compound.

Future research should focus on elucidating the full extent of its chemical behavior. The electrochemical generation of acyl radicals from aldehydes, mediated by quinuclidine, points towards the potential of the quinuclidine scaffold to participate in novel redox processes. rsc.org This suggests that this compound could act as a precursor to reactive intermediates under electrochemical conditions, opening up new avenues for functionalization.

Furthermore, the influence of the N-ethoxycarbonyl group on the reactivity of the quinuclidine nitrogen and the adjacent ring positions warrants detailed investigation. Studies on the reactivity of N-acylated quinuclidines could provide valuable insights into the potential for unique transformations, such as ring-opening reactions, rearrangements, or selective C-H functionalization.

Integration into Interdisciplinary Chemical Research Fields

The versatile structure of this compound makes it an attractive building block for a variety of applications across different fields of chemistry.

Medicinal Chemistry:

The quinuclidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. tsijournals.com Profiling of novel quinuclidine-based derivatives has shown their potential as anticholinesterase drugs. nih.gov The 4-aminoquinoline (B48711) scaffold, a related heterocyclic system, is also a key component in many antimalarial and leishmanicidal agents. The ethoxycarbonylamino group at the 4-position of the quinuclidine ring provides a handle for further derivatization, allowing for the generation of libraries of compounds for screening against a wide range of biological targets.

Materials Science:

The rigid, three-dimensional structure of the quinuclidine core can be exploited in the design of novel functional materials. nih.gov For instance, supramolecular assemblies based on organometallic quinonoid linkers have been shown to form coordination networks with interesting electronic and photophysical properties. nih.gov By incorporating this compound into polymers or metal-organic frameworks (MOFs), it may be possible to create materials with tailored porosity, catalytic activity, or recognition properties. The amino acid-derived supramolecular assembly provides a model for how the functional groups on this compound could direct the formation of ordered nanostructures. mdpi.comnih.gov

Catalysis:

The basic nitrogen atom of the quinuclidine ring suggests its potential use as a catalyst or ligand in organic synthesis. DFT studies on the use of pyridine (B92270) and quinuclidine scaffolds for superbases highlight the potential for tuning the basicity of the quinuclidine nitrogen through substitution. nih.gov The ethoxycarbonylamino group could modulate the catalytic activity of the quinuclidine core, leading to new applications in asymmetric catalysis or organocatalysis.

Addressing Challenges in Scalable Synthesis and Sustainable Production for Research Use

The transition from laboratory-scale synthesis to large-scale production for research or industrial use presents several challenges that need to be addressed.

Scalability:

A key challenge in the large-scale synthesis of quinuclidine derivatives is the often-difficult implementation of laboratory procedures at an industrial scale. tsijournals.com Developing robust and scalable processes that avoid costly solvents and tedious purification steps is crucial. Green chemistry approaches, such as solvent-free reactions and the use of recoverable catalysts, will be essential for making the synthesis of this compound economically viable. jddhs.comresearchgate.net

Sustainability:

The principles of green chemistry should guide the development of any synthetic route to this compound. jddhs.com This includes minimizing waste, using renewable feedstocks, and designing energy-efficient processes. The development of a green approach to the Friedländer synthesis of quinolines serves as a model for how traditional reactions can be made more sustainable. researchgate.net The use of biocatalysis and flow chemistry, as discussed earlier, will be instrumental in achieving sustainable production. dtu.dkjddhs.commdpi.comresearchgate.net

Development of Advanced Theoretical Models for Enhanced Prediction and Understanding

Computational chemistry and theoretical modeling are powerful tools for accelerating the discovery and development of new molecules and reactions.

Predictive Modeling with QSAR:

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of this compound derivatives. nih.govnih.govmdpi.comyoutube.comyoutube.com By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can guide the design of more potent and selective compounds, reducing the need for extensive experimental screening. nih.govnih.govmdpi.com

Mechanistic Insights from DFT and Molecular Dynamics:

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure and reactivity of this compound. nih.govnih.govelsevierpure.com These calculations can be used to predict reaction mechanisms, rationalize observed selectivity, and design new catalysts. nih.govnih.govelsevierpure.com Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with biological targets or other molecules in a condensed phase. nih.govmdpi.comnih.govuiuc.eduyoutube.com This information is invaluable for understanding its biological function and for designing new materials.

A summary of computational approaches and their potential applications is provided in Table 2.

Table 2: Computational Approaches for Studying this compound

Computational Method Potential Application
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity and guide the design of new derivatives. nih.govnih.govmdpi.comyoutube.comyoutube.com
Density Functional Theory (DFT) Elucidate electronic structure, predict reactivity, and study reaction mechanisms. nih.govnih.govelsevierpure.com
Molecular Dynamics (MD) Simulations Investigate conformational dynamics and intermolecular interactions. nih.govmdpi.comnih.govuiuc.eduyoutube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.